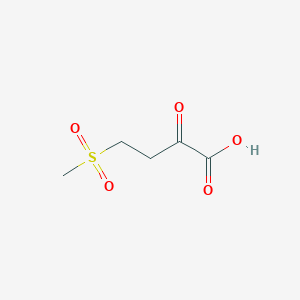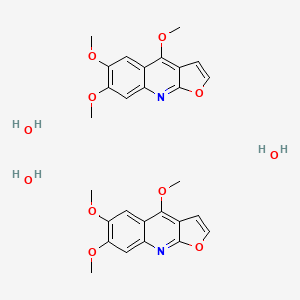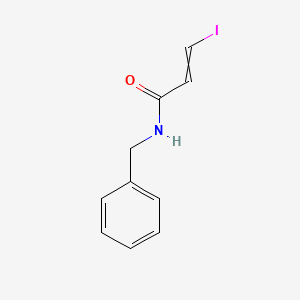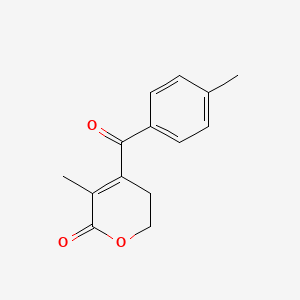
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is a chemical compound with a unique structure that includes a benzonitrile moiety and a cyclobutenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- typically involves the reaction of benzonitrile derivatives with cyclobutenone precursors under specific conditions. One common method includes the use of a base-catalyzed reaction where the benzonitrile derivative is reacted with a cyclobutenone compound in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzonitrile derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The cyclobutenone ring is particularly important for its reactivity and ability to form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the cyclobutenone ring.
Benzamide, 3-(2-ethoxy-3,4-dioxo-1-cyclobuten-1-yl)amino-2-hydroxy-N,N-dimethyl-: Contains a similar cyclobutenone ring but different substituents.
Uniqueness
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is unique due to the presence of both the benzonitrile moiety and the cyclobutenone ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
655249-78-8 |
|---|---|
Molekularformel |
C11H5NO3 |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile |
InChI |
InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H |
InChI-Schlüssel |
DVYYJENLFLRKBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)



![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12533247.png)

![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)
